molecular formula C10H15N B11083314 2-methyl-N-(2-methylbut-3-yn-2-yl)but-3-yn-2-amine

2-methyl-N-(2-methylbut-3-yn-2-yl)but-3-yn-2-amine

Cat. No.: B11083314
M. Wt: 149.23 g/mol
InChI Key: IXWOSGPCLPGRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(2-methylbut-3-yn-2-yl)but-3-yn-2-amine is an organic compound with a complex structure that includes multiple alkynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylbut-3-yn-2-yl)but-3-yn-2-amine typically involves the condensation of acetylene and acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . This reaction forms the intermediate 2-methylbut-3-yn-2-ol, which can then be further reacted to form the desired amine compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylbut-3-yn-2-yl)but-3-yn-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, forming alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted amines.

Scientific Research Applications

2-methyl-N-(2-methylbut-3-yn-2-yl)but-3-yn-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methyl-N-(2-methylbut-3-yn-2-yl)but-3-yn-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s alkynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(2-methylbut-3-yn-2-yl)but-3-yn-2-amine is unique due to its combination of multiple alkynyl groups and an amine functionality. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-methyl-N-(2-methylbut-3-yn-2-yl)but-3-yn-2-amine

InChI

InChI=1S/C10H15N/c1-7-9(3,4)11-10(5,6)8-2/h1-2,11H,3-6H3

InChI Key

IXWOSGPCLPGRMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC(C)(C)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.